molecular formula C20H22N2O2 B14163085 N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide CAS No. 902306-55-2

N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide

Cat. No.: B14163085
CAS No.: 902306-55-2
M. Wt: 322.4 g/mol
InChI Key: SPVHTCBQULAPEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole nucleus

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide
  • 5-Methoxy-2-methylindole
  • Indole-3-acetic acid

Comparison: N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

CAS No.

902306-55-2

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-5-methoxy-3-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-4-22(13-15-8-6-5-7-9-15)20(23)19-14(2)17-12-16(24-3)10-11-18(17)21-19/h5-12,21H,4,13H2,1-3H3

InChI Key

SPVHTCBQULAPEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C

solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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